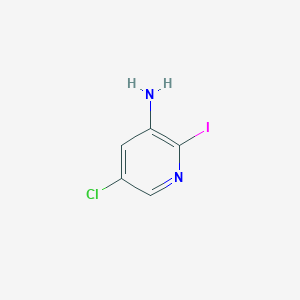

5-Chloro-2-iodopyridin-3-amine

CAS No.: 1057322-74-3

Cat. No.: VC3279693

Molecular Formula: C5H4ClIN2

Molecular Weight: 254.45 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1057322-74-3 |

|---|---|

| Molecular Formula | C5H4ClIN2 |

| Molecular Weight | 254.45 g/mol |

| IUPAC Name | 5-chloro-2-iodopyridin-3-amine |

| Standard InChI | InChI=1S/C5H4ClIN2/c6-3-1-4(8)5(7)9-2-3/h1-2H,8H2 |

| Standard InChI Key | JYLCNFXOJAJGOM-UHFFFAOYSA-N |

| SMILES | C1=C(C=NC(=C1N)I)Cl |

| Canonical SMILES | C1=C(C=NC(=C1N)I)Cl |

Introduction

Chemical Structure and Characteristics

Molecular Structure

5-Chloro-2-iodopyridin-3-amine features a pyridine core with three key functional groups: a chlorine atom at the 5-position, an iodine atom at the 2-position, and an amino group at the 3-position. The spatial arrangement of these substituents significantly influences the compound's chemical behavior and reactivity profile. The molecular weight is approximately 254.46 g/mol, derived from its molecular formula C5H4ClIN2 .

The structure can be represented through various chemical notations, including SMILES notation, which provides a standardized way to represent the molecule's structure in computer-readable format. The compound is structurally related to 2-amino-5-chloro-3-iodopyridine, which appears to be the same compound using a different naming convention, as evidenced by the identical molecular formula C5H4ClIN2 .

Physical Properties

The physical properties of 5-Chloro-2-iodopyridin-3-amine can be inferred from structurally similar compounds. Based on the properties of related halogenated aminopyridines, this compound likely exists as a crystalline solid at room temperature. Storage recommendations for similar compounds suggest keeping it in dark places under inert atmosphere at 2-8°C to maintain stability .

Compounds with similar structures typically exhibit limited solubility in water due to their halogenated nature but demonstrate good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform. These solubility characteristics make it compatible with various reaction conditions employed in organic synthesis.

The predicted collision cross-section data available for related compounds provides insight into the three-dimensional structure and potential interactions with other molecules. For instance, the related compound 2-amino-5-chloro-3-iodopyridine has predicted collision cross-section values ranging from 128.3 to 138.4 Å2 depending on the adduct formed .

Chemical Properties

The reactivity of 5-Chloro-2-iodopyridin-3-amine is largely determined by the electronic effects of its substituents on the pyridine ring. The halogen atoms (chlorine and iodine) generally withdraw electron density from the ring, while the amino group introduces electron-donating effects, creating a complex electronic distribution within the molecule.

The iodine atom at the 2-position is particularly significant for the compound's synthetic utility, as it can participate in various metal-catalyzed coupling reactions, such as Suzuki and Sonogashira couplings. These reactions enable functionalization at the 2-position, allowing for the creation of more complex structures with tailored properties.

Table 1: Predicted Physical and Chemical Properties of 5-Chloro-2-iodopyridin-3-amine

Synthesis Methods

Modern Synthetic Approaches

Modern approaches to synthesizing halogenated aminopyridines increasingly employ transition metal-catalyzed reactions. These methods offer advantages in terms of selectivity, efficiency, and environmental impact compared to traditional methods.

Based on contemporary synthetic methodologies, a potential modern approach to synthesizing 5-Chloro-2-iodopyridin-3-amine might involve:

-

Starting with a suitable pyridine derivative

-

Introducing the amino group at the 3-position through direct amination or via nitration followed by reduction

-

Incorporating the halogen atoms (chlorine and iodine) at their respective positions using selective halogenation methods

-

Utilizing palladium or other transition metal catalysts to facilitate key transformation steps

-

Employing green chemistry principles to minimize waste and environmental impact

These approaches would need to be optimized for the specific synthesis of 5-Chloro-2-iodopyridin-3-amine, considering factors such as reagent availability, reaction conditions, and purification methods.

| Application Area | Potential Use | Supporting Evidence |

|---|---|---|

| Pharmaceutical | Antiviral agent development | EC50 values of similar compounds ranging from 0.26 μM to 3.98 μM against viral targets |

| Pharmaceutical | Enzyme inhibition | Modulation of enzymes critical for cellular signaling |

| Agrochemical | Pesticide/herbicide development | Interaction capabilities with biological systems in plants |

| Materials Science | Building block for advanced materials | Ability to undergo various chemical reactions for polymer synthesis |

| Synthetic Chemistry | Intermediate for complex molecules | Strategic functional groups allowing for further derivatization |

Comparative Analysis with Related Compounds

5-Chloro-2-iodopyridin-3-amine shares structural features with several other halogenated aminopyridines, including 6-Chloro-2-iodopyridin-3-amine (CAS: 400777-06-2) and 2-amino-5-chloro-3-iodopyridine (which appears to be the same compound with a different naming convention) .

The positioning of substituents on the pyridine ring significantly influences the compound's reactivity, biological activity, and application potential. For instance, moving the chlorine atom from the 5-position to the 6-position (as in 6-Chloro-2-iodopyridin-3-amine) can alter the electronic distribution within the molecule, potentially affecting its binding affinity to biological targets and its reactivity in chemical transformations.

A case study examining related pyridine derivatives found that certain analogs exhibited significant antiviral activity against HIV. The research showed that compounds with similar structures displayed an EC50 of approximately 0.5 μM, indicating strong antiviral potential. Another investigation focused on enzyme inhibition properties, finding that these compounds could inhibit the activity of specific kinases involved in cancer cell proliferation.

Table 3: Comparative Analysis of 5-Chloro-2-iodopyridin-3-amine and Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume